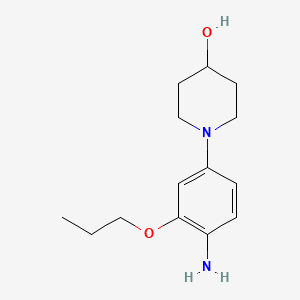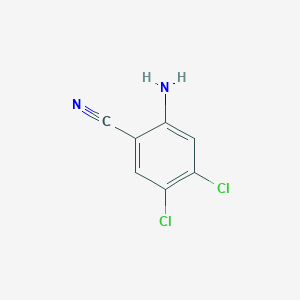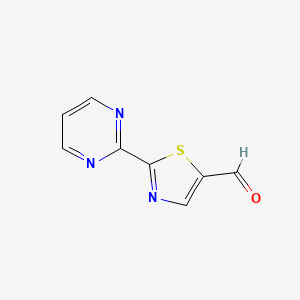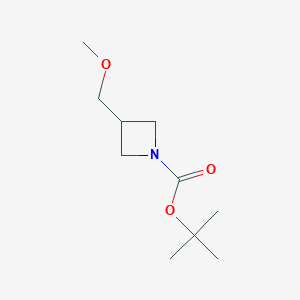
1-(4-Amino-3-propoxyphenyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (APPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis
The molecular structure of APPP consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is InChI=1S/C14H22N2O2 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Anticonvulsant Drug Research
Aminoalkanol derivatives like 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol have garnered interest in medicinal chemistry, particularly in the search for new anticonvulsant drugs. Studies on the geometry of molecules and intermolecular interactions in crystals of related compounds provide insights into their potential medicinal applications (Żesławska et al., 2020).
2. Synthesis and Chemical Properties
Research has been conducted on the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, a class to which 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol belongs. These studies are important for understanding the synthesis pathways and chemical properties of such compounds, which can lead to the development of potent ligands for various biochemical applications (Scheunemann et al., 2011).
3. Antibacterial and Antioxidant Properties
New derivatives of 1-(4-substituted-phenyl)piperidin-4-ols have been synthesized and their antibacterial and antioxidant properties studied. Some of these derivatives exhibit moderate antibacterial activity and high antioxidant properties, indicating potential applications in these fields (Gasparyan et al., 2011).
4. Biological Applications in Living Cells
Research has also focused on the development of reversible fluorescent probes based on derivatives like 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol for the detection of redox cycles in living cells. These probes are valuable for monitoring biological processes under physiological conditions (Wang, Ni, & Shao, 2016).
5. Catalytic Properties in Chemical Reactions
Derivatives of 4-amino-1-benzyl piperidine have been studied for their catalytic properties in Suzuki–Miyaura coupling reactions, illustrating their potential application in facilitating various chemical processes (Kilic et al., 2008).
Mecanismo De Acción
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-(4-amino-3-propoxyphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-9-18-14-10-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,10,12,17H,2,5-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAFYUUKPWFQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N2CCC(CC2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-propoxyphenyl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)








![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)


